

# Crystal Structure Analysis of 1-(4-Methoxybenzyl)-1H-imidazole: A Technical Guide

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## Compound of Interest

Compound Name: 1-(4-Methoxybenzyl)-1H-imidazole

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For the attention of Researchers, Scientists, and Drug Development Professionals.

This technical guide provides a detailed overview of the crystallographic analysis of imidazole derivatives. While a comprehensive search of scientific literature and crystallographic databases did not yield specific data for the crystal structure of **1-(4-Methoxybenzyl)-1H-imidazole**, this document presents a thorough analysis of the closely related compound, 1-(4-methoxyphenyl)-1H-imidazole. This analogue, lacking only the methylene bridge of the requested molecule, offers significant structural insights that are invaluable for research in drug design and materials science involving this class of compounds.

The data and protocols presented herein are based on the findings reported in the crystallographic and spectroscopic characterization of 1-(4-methoxyphenyl)-1H-imidazole.

## Data Presentation

The following tables summarize the key quantitative data from the crystal structure analysis of 1-(4-methoxyphenyl)-1H-imidazole.

### Table 1: Crystal Data and Structure Refinement

Parameter	Value
Empirical Formula	C <sub>10</sub> H <sub>10</sub> N <sub>2</sub> O
Formula Weight	174.20
Temperature	100(2) K
Wavelength	1.54178 Å
Crystal System	Monoclinic
Space Group	P2 <sub>1</sub> /c
Unit Cell Dimensions	
a	11.2325(3) Å
b	5.6883(2) Å
c	13.5186(4) Å
α	90°
β	96.653(1)°
γ	90°
Volume	857.94(5) Å <sup>3</sup>
Z	4
Density (calculated)	1.348 Mg/m <sup>3</sup>
Absorption Coefficient	0.758 mm <sup>-1</sup>
F(000)	368
Refinement Details	
R-int	0.029
Goodness-of-fit on F <sup>2</sup>	1.05
Final R indices [I>2σ(I)]	R <sub>1</sub> = 0.035, wR <sub>2</sub> = 0.089
R indices (all data)	R <sub>1</sub> = 0.036, wR <sub>2</sub> = 0.090

**Table 2: Selected Bond Lengths (Å)**

Bond	Length (Å)	Bond	Length (Å)
O1-C1	1.370(1)	N2-C8	1.323(1)
O1-C10	1.428(1)	N2-C9	1.381(1)
N1-C4	1.428(1)	C2-C3	1.382(2)
N1-C8	1.383(1)	C3-C4	1.387(2)
N1-C9	1.329(1)	C4-C5	1.391(1)

**Table 3: Selected Bond Angles (°)**

Angle	Degree (°)	Angle	Degree (°)
C1-O1-C10	117.8(1)	C8-N2-C9	106.3(1)
C4-N1-C8	125.8(1)	O1-C1-C2	115.5(1)
C4-N1-C9	127.8(1)	O1-C1-C6	124.8(1)
C8-N1-C9	106.2(1)	N1-C4-C3	119.2(1)
N1-C8-N2	111.1(1)	N1-C4-C5	120.3(1)
N1-C9-N2	110.1(1)	N1-C8-H8A	124.4

## Experimental Protocols

The methodologies employed in the synthesis and crystallographic analysis of 1-(4-methoxyphenyl)-1H-imidazole are detailed below.

### Synthesis and Crystallization

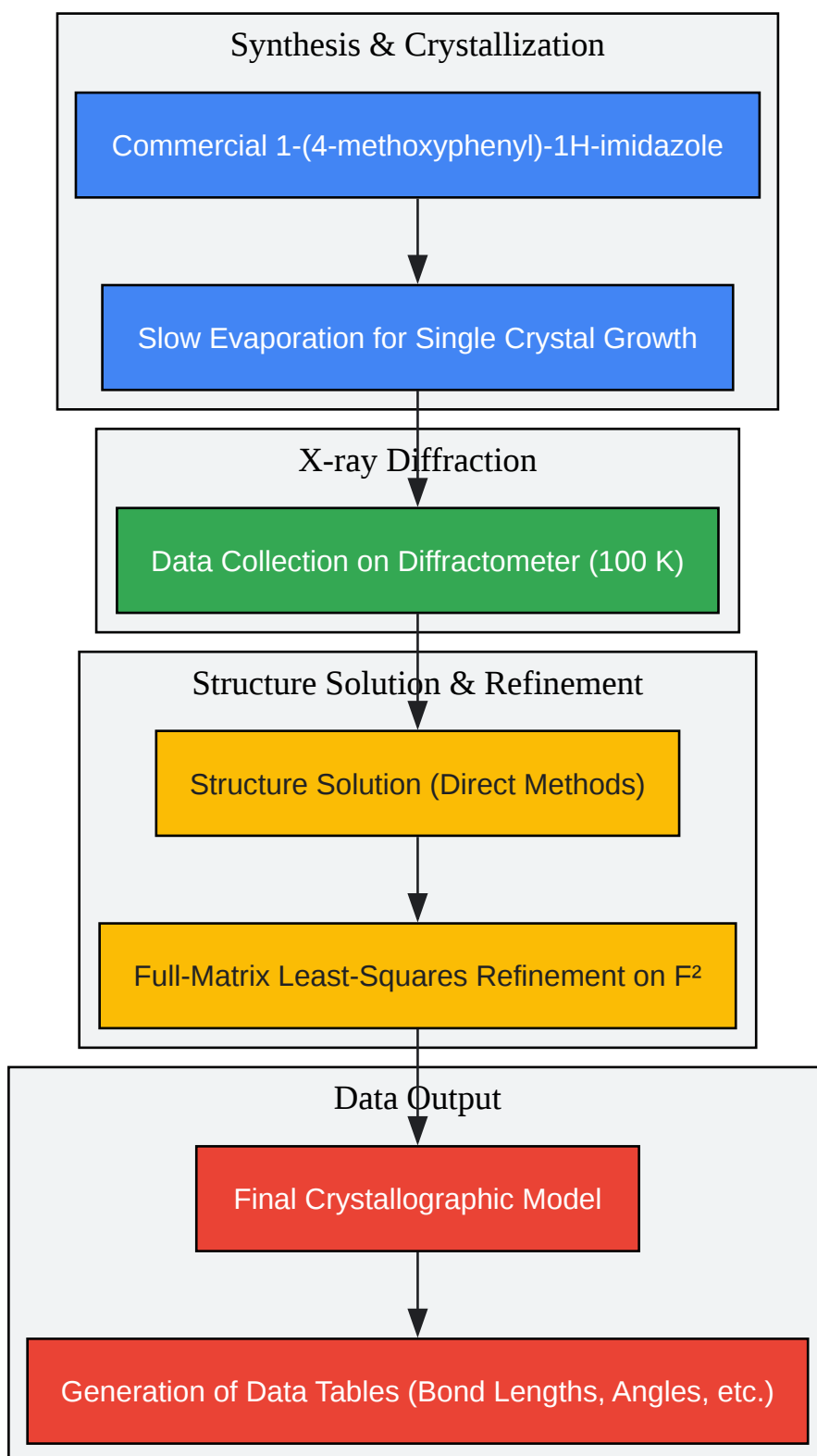
1-(4-methoxyphenyl)-1H-imidazole was obtained from commercial sources and used without further purification. Single crystals suitable for X-ray diffraction were grown from a slow evaporation of a solution of the compound in an appropriate solvent at room temperature.

### X-ray Data Collection and Structure Refinement

A suitable single crystal was selected and mounted on a diffractometer. The crystal was kept at a constant temperature of 100(2) K during data collection. The structure was solved using direct methods and refined by full-matrix least-squares on  $F^2$ . All non-hydrogen atoms were refined anisotropically. Hydrogen atoms were placed in calculated positions and refined using a riding model.

## Visualization of Experimental Workflow

The following diagram illustrates the logical flow of the experimental and analytical processes involved in the crystal structure determination of 1-(4-methoxyphenyl)-1H-imidazole.



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*Experimental workflow for the crystal structure analysis.*

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